molecular formula C18H26N2O2 B2791394 (E)-N-(2,3-Dihydro-1-benzofuran-2-ylmethyl)-4-(dimethylamino)-N-propylbut-2-enamide CAS No. 2411322-84-2

(E)-N-(2,3-Dihydro-1-benzofuran-2-ylmethyl)-4-(dimethylamino)-N-propylbut-2-enamide

Cat. No. B2791394
CAS RN: 2411322-84-2
M. Wt: 302.418
InChI Key: FCWBDJSGVCOOHJ-JXMROGBWSA-N
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Description

(E)-N-(2,3-Dihydro-1-benzofuran-2-ylmethyl)-4-(dimethylamino)-N-propylbut-2-enamide , commonly referred to as benzofuran , is a heterocyclic organic compound. Its chemical structure consists of a benzene ring fused to a central furan ring. The compound exhibits aromatic properties and is soluble in nonpolar organic solvents. Benzofuran is obtained from coal tar, where it exists as a minor component .


Synthesis Analysis

The synthesis of benzofuran involves various methods, including cyclization reactions. Researchers have explored both natural and synthetic routes to obtain this compound. Natural sources containing benzofuran rings have been studied extensively, as they serve as a basis for medicinal chemistry .


Molecular Structure Analysis

The molecular formula of benzofuran is C~8~H~8~O with a molecular weight of approximately 120.15 g/mol . The IUPAC Standard InChI representation is: InChI=1S/C8H8O/c1-2-4-8-7(3-1)5-6-9-8/h1-4H,5-6H2 . The compound’s structure consists of two benzene rings fused to a central furan ring, with hydrogen atoms bonded to each carbon atom.

properties

IUPAC Name

(E)-N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-4-(dimethylamino)-N-propylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-4-11-20(18(21)10-7-12-19(2)3)14-16-13-15-8-5-6-9-17(15)22-16/h5-10,16H,4,11-14H2,1-3H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWBDJSGVCOOHJ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC2=CC=CC=C2O1)C(=O)C=CCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CC1CC2=CC=CC=C2O1)C(=O)/C=C/CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2,3-Dihydro-1-benzofuran-2-ylmethyl)-4-(dimethylamino)-N-propylbut-2-enamide

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